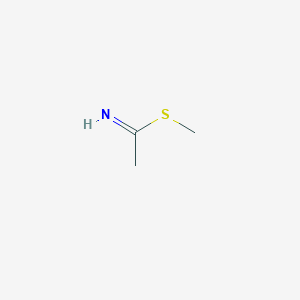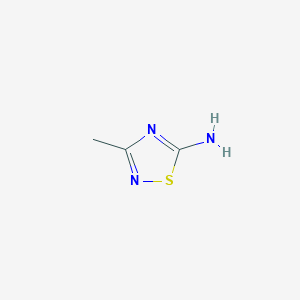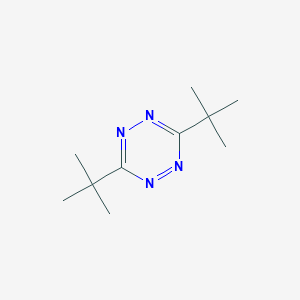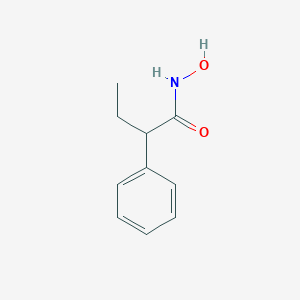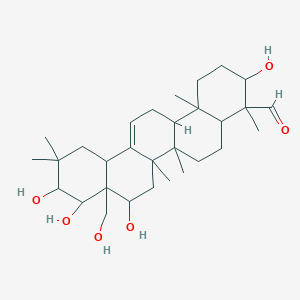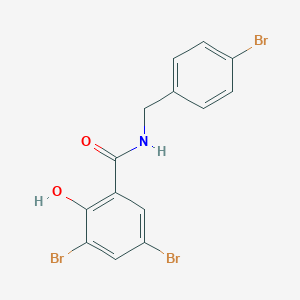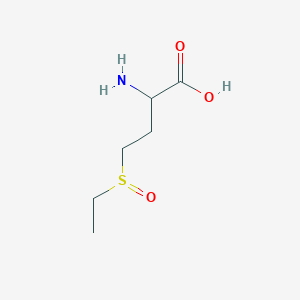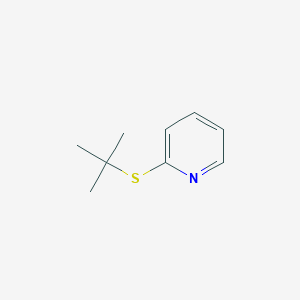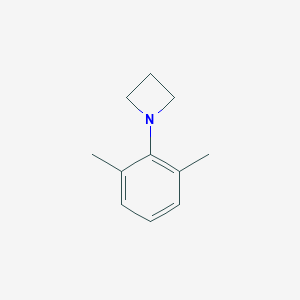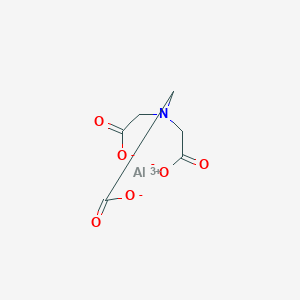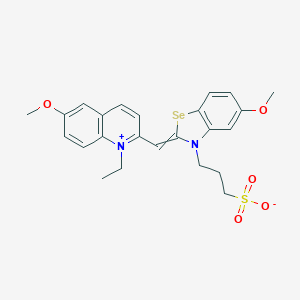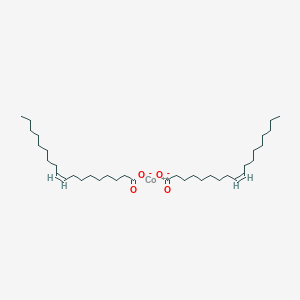
9-Octadecenoic acid (9Z)-, cobalt salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Octadecenoic acid (9Z)-, cobalt salt, also known as cobalt oleate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Cobalt oleate has been studied for its potential applications in various scientific fields, including catalysis, materials science, and biomedical research. In catalysis, 9-Octadecenoic acid (9Z)-, cobalt salt oleate has been used as a catalyst for the oxidation of alkenes and alcohols. In materials science, 9-Octadecenoic acid (9Z)-, cobalt salt oleate has been used as a precursor for the synthesis of 9-Octadecenoic acid (9Z)-, cobalt salt oxide nanoparticles. In biomedical research, 9-Octadecenoic acid (9Z)-, cobalt salt oleate has been studied for its potential as an anti-cancer agent and for its ability to promote the growth of bone cells.
Wirkmechanismus
The mechanism of action of 9-Octadecenoic acid (9Z)-, cobalt salt oleate is not well understood. However, it is believed that 9-Octadecenoic acid (9Z)-, cobalt salt oleate may act as a catalyst for various chemical reactions. In addition, 9-Octadecenoic acid (9Z)-, cobalt salt oleate may interact with biological molecules, such as proteins and enzymes, to produce its effects.
Biochemische Und Physiologische Effekte
Cobalt oleate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 9-Octadecenoic acid (9Z)-, cobalt salt oleate can induce apoptosis, or programmed cell death, in cancer cells. In addition, 9-Octadecenoic acid (9Z)-, cobalt salt oleate has been shown to promote the growth of bone cells and to enhance the activity of alkaline phosphatase, an enzyme involved in bone formation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9-Octadecenoic acid (9Z)-, cobalt salt oleate in lab experiments is its low cost and ease of synthesis. In addition, 9-Octadecenoic acid (9Z)-, cobalt salt oleate is stable and can be stored for long periods of time. However, one limitation of using 9-Octadecenoic acid (9Z)-, cobalt salt oleate is its toxicity. Cobalt is a known toxic metal, and exposure to high levels of 9-Octadecenoic acid (9Z)-, cobalt salt can cause adverse health effects.
Zukünftige Richtungen
There are several future directions for research on 9-Octadecenoic acid (9Z)-, cobalt salt oleate. One area of research is the development of new catalytic applications for 9-Octadecenoic acid (9Z)-, cobalt salt oleate. Another area of research is the investigation of the mechanism of action of 9-Octadecenoic acid (9Z)-, cobalt salt oleate, particularly in its interactions with biological molecules. Finally, further studies are needed to determine the safety and efficacy of 9-Octadecenoic acid (9Z)-, cobalt salt oleate for potential biomedical applications.
Synthesemethoden
Cobalt oleate can be synthesized by the reaction of 9-Octadecenoic acid (9Z)-, cobalt salt acetate and oleic acid. The reaction is typically carried out in an organic solvent, such as toluene or hexane, under reflux conditions. The resulting product is a dark brown liquid that is soluble in organic solvents.
Eigenschaften
CAS-Nummer |
19192-71-3 |
|---|---|
Produktname |
9-Octadecenoic acid (9Z)-, cobalt salt |
Molekularformel |
C36H66CoO4 |
Molekulargewicht |
621.8 g/mol |
IUPAC-Name |
cobalt(2+);(Z)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Co/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |
InChI-Schlüssel |
LHEFLUZWISWYSQ-CVBJKYQLSA-L |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Co+2] |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Co+2] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Co+2] |
Andere CAS-Nummern |
14666-94-5 19192-71-3 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



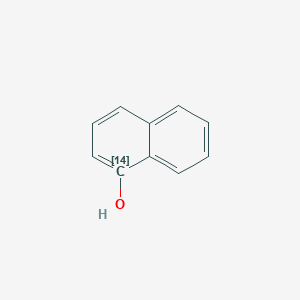
![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)
